

# physical properties of 4-bromo-N,N-diethylbenzamide

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## Compound of Interest

Compound Name: **4-bromo-N,N-diethylbenzamide**

Cat. No.: **B046625**

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An In-depth Technical Guide to the Physical Properties of **4-bromo-N,N-diethylbenzamide**

## Introduction

**4-bromo-N,N-diethylbenzamide** is a substituted aromatic amide that serves as a valuable intermediate and building block in organic synthesis. Its utility is primarily derived from the presence of three key functional components: the diethylamide group, the aromatic phenyl ring, and the bromine atom at the para-position. The bromine atom, in particular, acts as a versatile synthetic handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the construction of more complex molecular architectures. A thorough understanding of its physical properties is paramount for its effective use in research and development, ensuring proper handling, characterization, and application in synthetic protocols.

This guide provides a comprehensive overview of the core physical and spectroscopic properties of **4-bromo-N,N-diethylbenzamide**, supported by detailed experimental protocols for their validation. The methodologies described are designed to be self-validating, ensuring the generation of reliable and reproducible data for researchers, scientists, and drug development professionals.

## Chemical and Molecular Identity

Accurate identification is the foundation of any chemical study. **4-bromo-N,N-diethylbenzamide** is uniquely identified by a combination of its structural formula, systematic

name, and registry numbers.

Table 1: Chemical Identifiers

Identifier	Value	Source
IUPAC Name	4-bromo-N,N-diethylbenzamide	<a href="#">[1]</a>
CAS Number	5892-99-9	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>11</sub> H <sub>14</sub> BrNO	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	256.14 g/mol	<a href="#">[1]</a>
Canonical SMILES	CCN(CC)C(=O)C1=CC=C(C=C1)Br	<a href="#">[1]</a>
InChIKey	LDUPVXSXLZOQAF-UHFFFAOYSA-N	<a href="#">[1]</a>
Synonyms	N,N-Diethyl-4-bromobenzamide, p-bromo-N,N-diethylbenzamide	<a href="#">[1]</a>

## Core Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in various environments and are crucial for designing experiments, purification procedures, and formulation strategies.

Table 2: Summary of Physicochemical Properties

Property	Value	Experimental Context	Source
Appearance	Brown solid	At room temperature	<a href="#">[2]</a>
Melting Point	61-66 °C	Standard atmospheric pressure	<a href="#">[2]</a>
Solubility	Soluble	In Dichloromethane (DCM), Ethyl Acetate	<a href="#">[2]</a>
Topological Polar Surface Area	20.3 Å <sup>2</sup>	Computed	<a href="#">[1]</a> <a href="#">[3]</a>

While experimental data for the boiling point is not readily available in the cited literature, it is expected to be significantly higher than the melting point due to the compound's molecular weight and polar amide group.

## Spectroscopic Characterization Profile

Spectroscopy is the cornerstone of structural elucidation and purity confirmation in modern chemistry. The following sections detail the expected spectroscopic signature of **4-bromo-N,N-diethylbenzamide**.

### Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering clues about its structure.

- Expected Molecular Ion: For **4-bromo-N,N-diethylbenzamide** ( $C_{11}H_{14}BrNO$ ), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion  $[M]^+$  due to the presence of bromine isotopes ( $^{79}Br$  and  $^{81}Br$ ) in nearly a 1:1 ratio. This results in two peaks of almost equal intensity at  $m/z$  values corresponding to the molecular weight.
- Key Fragmentation: GC-MS data indicates major fragments at  $m/z$  values of 256 ( $[M]^+$ ), 185, and 183.[\[1\]](#) The fragments at  $m/z$  183 and 185 correspond to the 4-bromobenzoyl cation  $[BrC_6H_4CO]^+$ , showing the characteristic bromine isotope pattern.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.[\[4\]](#)

- Amide C=O Stretch: A strong, sharp absorption band is expected in the region of 1630-1680  $\text{cm}^{-1}$ . This is a highly characteristic peak for the amide I band.
- Aromatic C=C Stretch: Medium to weak absorptions are expected in the 1450-1600  $\text{cm}^{-1}$  region, indicative of the benzene ring.
- C-N Stretch: A medium absorption band for the tertiary amide C-N bond is expected around 1200-1300  $\text{cm}^{-1}$ .
- C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000  $\text{cm}^{-1}$ , while aliphatic C-H stretching from the diethyl groups will be observed in the 2850-2970  $\text{cm}^{-1}$  range.[\[5\]](#)
- C-Br Stretch: A weak to medium absorption in the fingerprint region, typically between 500-600  $\text{cm}^{-1}$ , can be attributed to the C-Br bond.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. While specific spectral data is available through databases like SpectraBase, the expected chemical shifts and splitting patterns can be predicted based on the structure.[\[1\]](#)

- $^1\text{H}$  NMR:
  - Aromatic Protons: The para-substituted benzene ring will show a classic AA'BB' system, appearing as two sets of doublets in the aromatic region (~7.2-7.6 ppm).
  - Ethyl Protons (-CH<sub>2</sub>-): The two methylene groups on the nitrogen are diastereotopic due to restricted rotation around the amide C-N bond at lower temperatures, but will likely appear as a quartet around 3.2-3.5 ppm at room temperature, split by the adjacent methyl protons.

- Ethyl Protons (-CH<sub>3</sub>): The two methyl groups will appear as a triplet around 1.1-1.3 ppm, split by the adjacent methylene protons.
- <sup>13</sup>C NMR:
  - Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to appear significantly downfield, typically in the range of 168-172 ppm.
  - Aromatic Carbons: Four signals are expected for the aromatic carbons. The carbon attached to the bromine (C-Br) will be shifted to ~120-125 ppm, while the other carbons will appear in the typical aromatic range of 127-140 ppm.
  - Aliphatic Carbons: The methylene carbons (-CH<sub>2</sub>) are expected around 40-45 ppm, and the methyl carbons (-CH<sub>3</sub>) will be the most upfield, around 12-15 ppm.

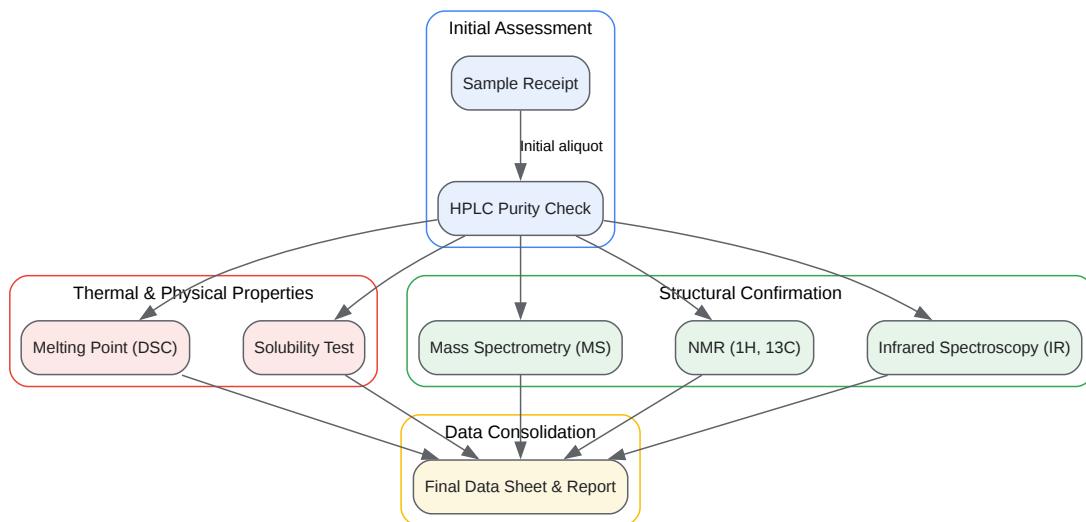
## Experimental Verification Protocols

To ensure scientific integrity, physical properties must be verified through standardized, reproducible experimental protocols. The following methodologies provide a framework for the characterization of **4-bromo-N,N-diethylbenzamide**.

## Workflow for Physicochemical Characterization

The following diagram outlines a logical workflow for the comprehensive characterization of a newly synthesized or procured batch of **4-bromo-N,N-diethylbenzamide**.

Figure 1. General Workflow for Physicochemical Characterization

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Caption: A logical workflow for the characterization of **4-bromo-N,N-diethylbenzamide**.

## Protocol 1: Melting Point Determination by Differential Scanning Calorimetry (DSC)

- Objective: To determine the precise melting point and assess thermal purity.
- Methodology:

- Calibration: Calibrate the DSC instrument using a certified indium standard (m.p. 156.6 °C). This step is critical for ensuring temperature accuracy.
- Sample Preparation: Accurately weigh 2-5 mg of **4-bromo-N,N-diethylbenzamide** into a standard aluminum DSC pan. Crimp the pan with a lid.
- Experimental Conditions: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample under a nitrogen atmosphere (flow rate 50 mL/min) from 25 °C to 100 °C at a controlled rate of 10 °C/min. The inert atmosphere prevents oxidative degradation.
- Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The peak area can be used to calculate the enthalpy of fusion. A sharp, single peak is indicative of high purity.

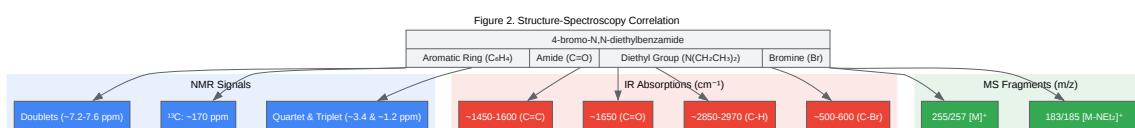
## Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

- Objective: To determine the purity of the compound and identify any potential impurities.
- Methodology:
  - System: A standard reverse-phase HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector is used.
  - Mobile Phase: A gradient elution is often most effective. For example:
    - Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)
    - Solvent B: Acetonitrile with 0.1% TFA
    - Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
  - Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with the initial mobile phase composition.

- Analysis: Inject 10  $\mu$ L of the sample solution. Monitor the elution profile at a wavelength where the chromophore absorbs strongly (e.g., 254 nm).
- Data Interpretation: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.

## Structural vs. Spectroscopic Signal Relationship

The following diagram illustrates the direct relationship between the distinct chemical environments within the molecule and their corresponding spectroscopic signals.



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Caption: Correlation of molecular fragments with their expected spectroscopic signals.

## Conclusion

This technical guide has detailed the essential physical and spectroscopic properties of **4-bromo-N,N-diethylbenzamide**. The provided data, summarized in comprehensive tables and supported by robust experimental protocols, offers a solid foundation for researchers in the fields of organic synthesis and drug discovery. Adherence to these characterization methodologies will ensure the quality and reliability of the material, facilitating its successful application in the development of novel chemical entities.

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